N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
The compound “N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains an imidazole ring, which is a five-membered planar ring that contains three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, furfural, an important starting material for a large number of reactions, can be obtained from renewable resources and has attracted reasonable interest in terms of green chemistry .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as 1H-NMR, 2H-NMR, 13C-NMR, as well as IR and Raman spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include mass spectrometry for determining the molecular weight, and various forms of spectroscopy for analyzing the electronic and vibrational energy levels .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound can be synthesized through methods like copper/silver-mediated cascade reactions, which facilitate the construction of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates under mild conditions (Li & Liu, 2014).
- Chemical Reactions : Studies on 2,5-bis(furan-2-yl)-1H-imidazole show that it can undergo electrophilic substitution reactions like nitration, bromination, sulfonation, and acylation (El’chaninov et al., 2017).
Applications in Materials Science
- Corrosion Inhibition : Amino acid compounds related to this chemical have been studied as inhibitors for steel corrosion in acidic solutions. These inhibitors show mixed-type inhibition and adhere to surfaces following the Langmuir adsorption isotherm (Yadav et al., 2015).
Biological and Environmental Impacts
- Antimicrobial Activity : Sulfonamides, a class to which this compound is related, are important synthetic bacteriostatic antimicrobials. Hybridization with heterocyclic moieties can lead to a wide variety of biological activities (Ghomashi et al., 2022).
- Environmental Degradation : Studies on the degradation of sulfonamides in the environment indicate pathways initiated by hydroxylation followed by fragmentation, highlighting a possible environmental impact of such compounds (Ricken et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various targets to exert their therapeutic effects .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways due to their diverse biological and pharmacological properties .
Result of Action
Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-11(15,9-4-3-5-18-9)7-13-19(16,17)10-6-14(2)8-12-10/h3-6,8,13,15H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGADDCSWNHTAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(C=N1)C)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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